Product packaging for Quinacillin sulfone(Cat. No.:CAS No. 76788-82-4)

Quinacillin sulfone

Cat. No.: B1210141
CAS No.: 76788-82-4
M. Wt: 448.4 g/mol
InChI Key: VTNDHSZKSSVBGD-TYNCELHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Beta-Lactamase Inhibitors in Antimicrobial Research

The identification of the first beta-lactamase, then termed "penicillinase," predates the widespread clinical use of penicillin. nih.gov Early attempts in the 1940s and 1950s to find effective beta-lactamase inhibitors were largely unsuccessful. nih.gov A significant breakthrough came in the 1970s with the discovery of clavulanic acid, a naturally occurring inhibitor isolated from Streptomyces clavuligerus. nih.govnih.gov This discovery paved the way for the first combination drug, amoxicillin-clavulanate, launched in 1981. nih.gov

Following the success of clavulanic acid, other inhibitors were developed, including the penam (B1241934) sulfones sulbactam (B1307) and tazobactam (B1681243). nih.gov These compounds, while possessing weak intrinsic antibacterial activity, effectively inactivate a range of beta-lactamase enzymes, thereby restoring the efficacy of partner antibiotics. nih.govresearchgate.net The development of these inhibitors marked a critical advancement in the ongoing battle against bacterial resistance.

Classification and Structural Features of Sulfone-Based Beta-Lactamase Inhibitors

Beta-lactamase inhibitors are broadly classified based on their core chemical structure and mechanism of action. Sulfone-based inhibitors belong to the penam class, characterized by a bicyclic core structure similar to penicillin, but with the sulfur atom oxidized to a sulfone (SO2) group. researchgate.netnih.gov This oxidation is a key structural feature that enhances their inhibitory activity.

The general structure of a penam sulfone consists of a thiazolidine (B150603) ring fused to a beta-lactam ring. The sulfone group increases the chemical reactivity of the beta-lactam ring, making it a more potent acylating agent of the serine residue in the active site of serine-based beta-lactamases (Classes A, C, and D). pnas.orgmdpi.com This acylation forms a stable, covalent acyl-enzyme intermediate that is slow to hydrolyze, effectively trapping and inactivating the enzyme. plos.orgpdbj.org

Prominent examples of sulfone-based inhibitors that have seen clinical use include sulbactam and tazobactam. nih.gov These are considered "suicide inhibitors" or mechanism-based inactivators because they are processed by the beta-lactamase enzyme like a substrate, but are converted into a reactive species that irreversibly binds to the enzyme. plos.org

Overview of Quinacillin (B75660) Sulfone's Role as a Research Tool

Quinacillin sulfone is a semisynthetic penam sulfone that has been utilized primarily as a research compound to investigate the mechanisms of beta-lactamase inactivation. nih.govnih.gov Unlike clinically used inhibitors, this compound's main contribution has been in elucidating the molecular interactions between penam sulfones and beta-lactamase enzymes. nih.gov

Studies involving this compound have helped to confirm that the sulfones of poor beta-lactamase substrates can act as potent inactivators of the enzyme. nih.gov Research has demonstrated that this compound labels a specific serine residue (Ser-70) in the active site of the RTEM beta-lactamase from Escherichia coli. nih.gov This finding supports the model that this serine residue acts as a nucleophile in the normal hydrolytic reaction of the beta-lactamase, forming an acyl-enzyme intermediate. nih.gov

The effectiveness of this compound as an inhibitor of the TEM-2 beta-lactamase in growing bacterial cultures has also been studied, correlating its in-vivo activity with its effects on the isolated enzyme. researchgate.netnih.govasm.org This type of research is crucial for understanding how these inhibitors function in a more complex biological environment and for the rational design of new, more effective beta-lactamase inhibitors.

Research Findings on Penam Sulfone Inhibitors

The table below summarizes key research findings related to the interaction of various penam sulfone inhibitors with beta-lactamase enzymes.

InhibitorTarget Enzyme(s)Key Research Finding(s)
This compound RTEM beta-lactamase from E. coli, TEM-2 beta-lactamaseLabels a unique serine residue (Ser-70) in the active site, acting as a potent inactivator. nih.gov Its inhibitory action in growing cultures correlates with its effect on the purified enzyme. nih.gov
Sulbactam Class A, C, and D beta-lactamasesA semi-synthetic penicillinate sulfone that irreversibly inhibits a wide variety of bacterial beta-lactamases. researchgate.netfrontiersin.org
Tazobactam Class A and C beta-lactamasesA penicillanic acid sulfone that forms multiple, stable acyl-enzyme intermediates with beta-lactamases. pnas.orgasm.org
2β-alkenyl penam sulfones Most common types of beta-lactamases, including cephalosporinasesThe level of inhibitory activity is highly dependent on the nature of the substituent in the 2β-alkenyl group. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16N4O8S B1210141 Quinacillin sulfone CAS No. 76788-82-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76788-82-4

Molecular Formula

C18H16N4O8S

Molecular Weight

448.4 g/mol

IUPAC Name

(2S,5R,6R)-6-[(3-carboxyquinoxaline-2-carbonyl)amino]-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C18H16N4O8S/c1-18(2)12(17(27)28)22-14(24)11(15(22)31(18,29)30)21-13(23)9-10(16(25)26)20-8-6-4-3-5-7(8)19-9/h3-6,11-12,15H,1-2H3,(H,21,23)(H,25,26)(H,27,28)/t11-,12+,15-/m1/s1

InChI Key

VTNDHSZKSSVBGD-TYNCELHUSA-N

SMILES

CC1(C(N2C(S1(=O)=O)C(C2=O)NC(=O)C3=NC4=CC=CC=C4N=C3C(=O)O)C(=O)O)C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1(=O)=O)[C@@H](C2=O)NC(=O)C3=NC4=CC=CC=C4N=C3C(=O)O)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1(=O)=O)C(C2=O)NC(=O)C3=NC4=CC=CC=C4N=C3C(=O)O)C(=O)O)C

Synonyms

quinacillin sulfone
quinacillin sulphone

Origin of Product

United States

Molecular Characterization and Structural Elucidation of Quinacillin Sulfone

Spectroscopic Analysis for Structural Confirmation

Spectroscopic analysis is fundamental in confirming the molecular structure of quinacillin (B75660) sulfone. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer detailed insights into the compound's atomic arrangement and functional groups.

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. For quinacillin sulfone, both ¹H and ¹³C NMR provide critical data for structural confirmation. The oxidation of the sulfur atom to a sulfone introduces significant changes in the chemical shifts of nearby protons and carbons compared to the parent quinacillin.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the β-lactam and thiazolidine (B150603) rings. The protons adjacent to the sulfone group (at C-2, C-3, and C-5) would experience a notable downfield shift due to the electron-withdrawing nature of the SO₂ group. The characteristic signals for the quinoxaline (B1680401) moiety and the gem-dimethyl groups would also be present.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further structural confirmation. A significant downfield shift is anticipated for the carbon atoms directly bonded to the sulfone group (C-2 and C-5). A study on various penicillin sulfones has shown a clear pattern in the chemical shift changes for C-2, C-3, C-5, C-6, and the gem-dimethyl carbons upon oxidation from sulfide (B99878) to sulfone. rsc.org The carbonyl carbons of the β-lactam ring, the amide linkage, and the two carboxylic acid groups on the quinoxaline and thiazolidine rings would also exhibit characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
β-lactam H-5 ~ 5.0 - 5.5 ~ 70 - 75 Downfield shift compared to parent penicillin
β-lactam H-6 ~ 5.5 - 6.0 ~ 60 - 65 Coupled to H-5 and amide NH
Thiazolidine H-3 ~ 4.5 - 5.0 ~ 75 - 80 Downfield shift due to sulfone
gem-CH₃ ~ 1.5 - 1.8 ~ 25 - 30 Two distinct singlets
Quinoxaline H ~ 7.5 - 8.5 ~ 125 - 145 Aromatic protons
β-lactam C=O - ~ 170 - 175 Carbonyl of the β-lactam ring
Amide C=O - ~ 165 - 170 Carbonyl of the side chain amide

Note: The predicted values are based on general principles of NMR spectroscopy and data from related penicillin sulfone structures.

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its elemental composition and structure. The molecular formula of quinacillin is C₁₈H₁₆N₄O₆S, with a monoisotopic mass of approximately 416.08 Da. nih.govuni.lu The oxidation to the sulfone adds two oxygen atoms, resulting in a molecular formula of C₁₈H₁₆N₄O₈S.

The expected monoisotopic mass of this compound would therefore be approximately 448.07 Da. In positive ion mode electrospray ionization (ESI-MS), the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 449.078. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

The fragmentation pattern in tandem mass spectrometry (MS/MS) would likely involve the characteristic cleavage of the β-lactam ring and fragmentation of the quinoxaline side chain, providing further structural evidence. Studies on other penicillin sulfones have utilized mass spectrometry to characterize covalent adducts formed with enzymes. nih.govnih.gov

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands for the various functional groups. A key feature would be the appearance of strong absorption bands corresponding to the sulfone group, which are absent in the spectrum of quinacillin.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹) Intensity
O-H (Carboxylic acid) 2500 - 3300 Broad
N-H (Amide) 3200 - 3400 Medium
C=O (β-lactam) ~ 1770 - 1790 Strong
C=O (Amide I) ~ 1650 - 1680 Strong
C=O (Carboxylic acid) ~ 1700 - 1725 Strong
S=O (Sulfone) 1300 - 1350 (asymmetric) and 1120 - 1160 (symmetric) Strong
C-N 1200 - 1350 Medium

The presence of strong bands in the 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹ regions is a definitive indicator of the sulfone group. researchgate.net The high frequency of the β-lactam carbonyl absorption is characteristic of the strained four-membered ring. mdpi.cominrim.it

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity assessment of this compound from reaction mixtures and degradation products. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed methods.

HPLC is a primary technique for determining the purity of this compound and for its preparative isolation. A reversed-phase HPLC method is generally suitable for the analysis of polar penicillin derivatives.

A typical HPLC system for the analysis of this compound would consist of:

Column: A C18 stationary phase is commonly used for the separation of penicillins and related compounds. thepharmajournal.comchromatographyonline.com

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often employed to achieve good separation. nih.gov

Detection: UV detection is suitable due to the presence of the quinoxaline chromophore in the molecule. The detection wavelength would typically be set around the absorption maximum of this moiety.

The retention time of this compound would be expected to be shorter than that of quinacillin under reversed-phase conditions due to its increased polarity.

Table 3: Typical HPLC Parameters for this compound Analysis

Parameter Condition
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 2-95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Injection Volume | 10 µL |

LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is invaluable for the trace analysis of this compound and for the characterization of its metabolites or degradation products. nih.gov

The HPLC conditions are often similar to those used for standalone HPLC analysis, but the mobile phase composition must be compatible with the mass spectrometer's ionization source (e.g., using volatile buffers like ammonium formate (B1220265) or formic acid). rsc.org Electrospray ionization (ESI) is a common ionization technique for polar molecules like penicillins. rti.org

LC-MS/MS, which involves tandem mass spectrometry, can provide even greater specificity and structural information by monitoring specific fragmentation transitions of the analyte. usda.govwur.nl This is particularly useful for quantitative analysis in complex matrices.

X-ray Crystallography for Solid-State Structural Analysis

Direct experimental data from single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state material. In the absence of specific crystallographic studies on this compound, insights can be drawn from the extensive body of research on related β-lactam sulfones, which are well-characterized as β-lactamase inhibitors.

Studies on compounds like tazobactam (B1681243) and penicillanic acid sulfone have revealed key structural features that are likely to be conserved in this compound. These studies consistently show that the sulfone group adopts a tetrahedral geometry. The C-S-C bond angle within the five-membered thiazolidine ring and the O-S-O bond angle of the sulfone are critical parameters that define the local conformation.

Table 2: Representative Crystallographic Data for Analogous β-Lactam Sulfones

Parameter Tazobactam Penicillanic Acid Sulfone
Crystal System Orthorhombic Orthorhombic
Space Group P2₁2₁2₁ P2₁2₁2₁
a (Å) 6.85 6.54
b (Å) 11.23 12.31
c (Å) 15.42 12.87
β (º) 90 90

| Volume (ų) | 1186 | 1036 |

Note: This table presents example data for analogous compounds to illustrate typical crystallographic parameters and is not representative of this compound itself.

Mechanistic Investigations of Beta Lactamase Inactivation by Quinacillin Sulfone

Enzymatic Kinetic Studies of Beta-Lactamase Inhibition

Kinetic studies are fundamental to understanding how quinacillin (B75660) sulfone interacts with and inhibits beta-lactamases. These investigations reveal the rate and nature of the inhibitory process.

Penam (B1241934) sulfones, including quinacillin sulfone, have been characterized as potent inactivators of the RTEM beta-lactamase from Escherichia coli. The general mechanism suggests that these compounds, often derived from poor substrates of the enzyme, engage in interactions that lead to their inactivation of the enzyme. While specific kinetic parameters for RTEM are not detailed in the provided snippets, the general efficacy of penam sulfones as inactivators of RTEM beta-lactamase is established. nih.govexlibrisgroup.com

This compound has been evaluated for its inhibitory effects on purified TEM-2 beta-lactamase. Studies have shown that this compound, alongside other beta-lactamase inhibitors such as clavulanic acid and sulbactam (B1307), effectively inhibits TEM-2 beta-lactamase. The inactivation process results in the formation of enzyme-inhibitor complexes with distinct spectral properties. For the TEM-2 enzyme inactivated by this compound, molar extinction coefficients have been reported at specific wavelengths, indicating the formation of a stable, modified enzyme species. asm.orgresearchgate.netresearchgate.net

Table 1: Spectral Properties of TEM-2 Beta-Lactamase Inactivated by this compound

Wavelength (nm)Molar Extinction Coefficient (M⁻¹ cm⁻¹)
28923,000
29016,000

Identification of Covalent Enzyme-Inhibitor Adducts

A critical aspect of this compound's mechanism is the formation of covalent adducts with the beta-lactamase enzyme, specifically targeting residues within the active site.

Mechanistic studies have consistently identified a specific serine residue, Serine-70 (Ser-70), as the primary site of modification by this compound. This residue is labeled through a covalent bond, indicating its direct involvement in the inactivation process. The precise labeling of Ser-70 suggests that this amino acid plays a crucial nucleophilic role in both the enzyme's normal hydrolytic function and its inactivation by this compound. nih.govexlibrisgroup.comresearchgate.netpageplace.deresearchgate.net

The inactivation mechanism of this compound involves the formation of a covalent acyl-enzyme intermediate. It is hypothesized that Ser-70 acts nucleophilically to attack the beta-lactam ring of this compound. This attack leads to the opening of the ring and the formation of a stable acyl-enzyme complex. This intermediate is characteristic of suicide inactivation, where the inhibitor is processed by the enzyme's catalytic machinery in a way that leads to irreversible covalent modification, rather than simple substrate hydrolysis. nih.govexlibrisgroup.comresearchgate.netpageplace.deresearchgate.net Studies on TEM-2 have also indicated the potential for partitioning through hydrolytic reactions or inactivation via intermediates, with specific chromophores forming upon reaction with this compound. asm.org

Comparative Mechanistic Analysis with Other Suicide Substrates (e.g., Clavulanic Acid, Sulbactam)

This compound's mechanism of action can be contextualized by comparing it to other well-established beta-lactamase inhibitors, such as clavulanic acid and sulbactam. These compounds also function as suicide substrates, targeting serine residues in the active site. Investigations into the effectiveness of this compound, clavulanic acid, and sulbactam as inhibitors of TEM-2 beta-lactamase have shown that they all inhibit the enzyme, with their potency in intact cells correlating with their activity on purified enzymes. While the precise details of the intermediates formed by each inhibitor may vary, they share the common characteristic of irreversible inactivation of beta-lactamases through covalent modification of active site residues. researchgate.netresearchgate.net

Compound List:

Clavulanic Acid

Quinacillin

this compound

Sulbactam

TEM-2 Beta-Lactamase

RTEM Beta-Lactamase

Structural Basis of Irreversible Inactivation

The irreversible inactivation of beta-lactamases by this compound is a complex process rooted in its ability to act as a mechanism-based inhibitor, mimicking the natural substrate of these enzymes nih.govresearchgate.netfrontiersin.orgacs.orgnih.gov. The structural foundation of this inactivation lies in the precise chemical interactions between this compound and the beta-lactamase active site, particularly involving the catalytic serine residue.

At the core of beta-lactamase activity is a catalytic triad, typically involving a serine residue (Ser70 in class A beta-lactamases like RTEM), an acidic amino acid, and a basic amino acid mdpi.commdpi.com. This compound, upon binding to the active site, initiates an acylation reaction. The nucleophilic hydroxyl group of Ser70 attacks the electrophilic carbonyl carbon of the beta-lactam ring within this compound. This attack leads to the opening of the beta-lactam ring and the formation of a transient acyl-enzyme intermediate, a common first step in both substrate hydrolysis and inhibition nih.govresearchgate.netfrontiersin.orgmdpi.com.

The transition from a transient intermediate to irreversible inactivation is where the specific structural modifications of this compound become critical. Unlike simple substrate hydrolysis, where the acyl-enzyme intermediate is rapidly deacylated, this compound is designed to undergo further chemical transformations that stabilize the adduct. Research on related penam sulfones suggests that these compounds can lead to the formation of stable covalent adducts through various pathways researchgate.netnih.gov. One proposed mechanism involves the fragmentation of the initial acyl-enzyme intermediate, followed by the formation of a covalent cross-link. For instance, studies on other penicillanic acid sulfones (PAS) have demonstrated that they can induce cross-linking between the catalytic Ser70 and Lys73 residues, which are crucial for the enzyme's catalytic function nih.govnih.gov. Another possibility involves Ser130 participating in cross-linking with Ser70 via breakdown products of the initial acyl-enzyme nih.gov. Furthermore, it has been suggested that a beta-aminoacrylate fragment derived from the penam sulfone structure can be involved in cross-linking with the enzyme, leading to a stable, inactivated complex nih.gov. These covalent modifications effectively trap the enzyme in a non-functional state, preventing it from hydrolyzing beta-lactam antibiotics.

The precise structural outcome of this compound's interaction with the beta-lactamase active site results in a permanently modified enzyme. This structural alteration, often involving covalent bond formation at or near the catalytic center, fundamentally disrupts the enzyme's three-dimensional architecture and its ability to bind and process substrates, thereby achieving irreversible inactivation nih.govnih.gov.

Data Table 1: Key Residues in Beta-Lactamase Inactivation by Penam Sulfones

ResidueRole in Inactivation by this compound (and related Penam Sulfones)
Ser70Catalytic serine; performs nucleophilic attack on the inhibitor's carbonyl carbon, forming the initial acyl-enzyme intermediate. It is directly labeled by this compound.
Lys73Potential involvement in covalent cross-linking with Ser70, contributing to irreversible inactivation. Observed in related PAS inhibitors.
Ser130Potential involvement in covalent cross-linking with Ser70 via acyl-enzyme breakdown products. Observed in related PAS inhibitors.

Data Table 2: Stages of Irreversible Inactivation by this compound

StageDescription
1. Mimicry and Binding This compound binds to the beta-lactamase active site, mimicking the structure of beta-lactam antibiotics.
2. Acylation The catalytic Ser70 residue nucleophilically attacks the carbonyl carbon of this compound's beta-lactam ring, leading to ring opening and the formation of a transient acyl-enzyme intermediate.
3. Adduct Stabilization The initial acyl-enzyme intermediate undergoes further chemical modifications. This can involve fragmentation, rearrangement, or covalent cross-linking (e.g., between Ser70 and Lys73, or Ser70 and Ser130), potentially involving a beta-aminoacrylate fragment derived from the inhibitor.
4. Irreversible Inactivation The stabilized covalent adduct permanently alters the enzyme's active site, rendering it catalytically inactive and unable to hydrolyze beta-lactam antibiotics.

Structure Activity Relationships Sar and Design Principles for Quinacillin Sulfone Analogs

Influence of Sulfone Moiety on Beta-Lactamase Inhibitory Potency

The sulfone group (SO₂) is a defining feature of penam (B1241934) sulfone β-lactamase inhibitors, distinguishing them from their penicillin precursors and contributing significantly to their mechanism of action pnas.orgresearchgate.netresearchgate.net. Oxidation of the sulfur atom in the penam core to a sulfone state is critical for their function as mechanism-based inhibitors. This oxidation promotes a bifurcation in the reaction pathway with serine β-lactamases (SBLs) at the acyl-enzyme stage. It leads to the formation of transiently stable covalent complexes that are more resistant to hydrolysis than the initial acyl-enzyme intermediate formed by β-lactam substrates pnas.orgresearchgate.netresearchgate.net. This stabilization mechanism effectively inactivates the enzyme, preventing the degradation of β-lactam antibiotics. Penicillin sulfones, in general, are recognized as potent inactivators of β-lactamases nih.gov. The sulfone moiety is integral to the chemical transformations that lead to the irreversible or long-lived inactivation of the enzyme's active site pnas.orgresearchgate.netresearchgate.net.

Impact of Penam Core Modifications on Enzyme Interaction

Modifications to the penam core structure are a primary strategy for modulating the spectrum and potency of β-lactamase inhibitors frontiersin.org. These modifications can influence how the inhibitor binds to and interacts with the β-lactamase active site.

C-2 Position: Substituents at the C-2 position of the penam ring are particularly influential. For instance, tazobactam (B1681243) features a triazole group at this position, which has been shown to improve its inhibitory potency (IC₅₀ values) and partition ratios compared to simpler analogs redemc.net. The penicillin sulfone LN-1-255, a 6-alkylidene-2'-substituted derivative, incorporates a catechol moiety at C-2, which may enhance cellular uptake via bacterial siderophore channels researchgate.netfrontiersin.org. Studies on other C-2 substituted penicillin sulfones have demonstrated low inhibitory constants (Ki) against various OXA β-lactamases asm.org. Furthermore, the nature of the substituent at the 2β-position in 2β-alkenyl penam sulfones critically dictates their inhibitory activity acs.org.

C-6 Position: Modifications at the C-6 position also play a significant role. The introduction of 6-alkylidene or 6-(heterocyclyl)methylene groups has yielded effective inhibitors researchgate.netnih.gov. Specifically, penam sulfones bearing a pi-deficient 2-heteroaryl substituent at the C-6 methylene (B1212753) position have exhibited superior inhibitory activity compared to established inhibitors like clavulanic acid and sulbactam (B1307) nih.gov.

Role of Substituents on the Quinoxaline (B1680401) Side Chain

Quinacillin (B75660) sulfone is characterized by a quinoxaline moiety as its side chain. While specific SAR data for quinoxaline side chains in penam sulfone inhibitors are not extensively detailed in the provided literature, general principles of side chain modification in β-lactamase inhibitors are applicable. The acylamino side chain of penicillins and cephalosporins, particularly those with aromatic groups, has been observed to facilitate binding to class C β-lactamases nih.gov.

For penam sulfones, the nature of the substituent at the C-6 position is a key determinant of inhibitory activity researchgate.netacs.orgnih.gov. Heterocyclic substituents, such as those found in 6-(heterocyclyl)methylene penam sulfones, have demonstrated significant inhibitory potential, with specific heteroaryl groups enhancing potency nih.gov. The quinoxaline ring system itself is a bicyclic aromatic heterocycle, and variations in its substitution pattern (e.g., at positions 2, 3, or 6) can profoundly influence biological activity, as observed in other contexts like antiviral research nih.gov. For quinacillin sulfone analogs, systematic modifications to the quinoxaline ring—such as introducing electron-donating or withdrawing groups, altering the ring fusion, or modifying the linkage to the penam sulfone core—would be explored to optimize interactions within the β-lactamase active site, potentially through pi-stacking, hydrophobic interactions, or hydrogen bonding.

Stereochemical Requirements for Optimal Inhibitory Activity

Stereochemistry is a critical determinant of inhibitory potency for β-lactamase inhibitors. The unique stereochemical features of carbapenems, for instance, contribute to their resistance to hydrolysis by β-lactamases asm.org. In penam sulfones, precise control over stereochemistry is essential for effective enzyme inactivation.

The incorporation of carbapenem-like stereochemistry, such as a trans configuration of hydrogens at C-5 and C-6 and a 6-α hydroxyethyl (B10761427) group, has been shown to yield potent inhibitors like MPC-1, which exhibits enhanced activity against class C β-lactamases asm.orgnih.govasm.org. Furthermore, the stereochemistry and rotational freedom of substituents on the penam core directly influence interactions with active-site residues, as evidenced by structural studies of penam sulfones bound to SHV-1 β-lactamase asm.orgnih.govresearchgate.net. For example, the stereochemical configuration of the 2β-alkenyl group in penam sulfones significantly impacts their inhibitory activity acs.org. Therefore, designing this compound analogs requires careful consideration of the three-dimensional arrangement of atoms to ensure optimal fit and interaction with the target β-lactamase enzyme.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Penam Sulfones

Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational approach to correlate chemical structure with biological activity, enabling the prediction of potency for novel analogs and guiding synthetic efforts. While specific QSAR models for this compound are not detailed in the provided snippets, the extensive SAR studies conducted on penam sulfones lay the groundwork for such modeling.

SAR investigations have identified key structural features that dictate inhibitory potency. These include the nature of substituents at the C-2 and C-6 positions of the penam core, the stereochemistry of the penam ring system, and the functional groups within the side chain frontiersin.orgresearchgate.netasm.orgacs.orgnih.gov. For instance, the significant impact of the 2β-substituent on the activity of penam sulfones acs.org and the nanomolar inhibitory constants (Ki) achieved by compounds like LN-1-255 against various OXA enzymes researchgate.netasm.org underscore the importance of these structural elements.

QSAR models for this compound analogs would aim to quantify the relationship between various molecular descriptors (e.g., electronic properties, lipophilicity, steric parameters, topological indices) and their observed β-lactamase inhibitory activity (e.g., Ki or IC₅₀ values). By analyzing a series of this compound derivatives with systematic structural variations, QSAR models could identify critical structural motifs responsible for high potency and selectivity, thereby facilitating the rational design of next-generation inhibitors.

Compound List:

Clavulanic acid

Sulbactam

Tazobactam

Avibactam

Relebactam

Vaborbactam

Taniborbactam

Durlobactam

Nacubactam

Xeruborbactam

Enmetazobactam (AAI101)

MPC-1

JDB/LN-1-255

JDB/LN-III-26

JDB/ASR-II-292

JDB/DVR-II-214

Ro 48-1220

SA1-204

SA3-53

SA2-13

Penem 1

(Z)-2β-acrylonitrile penam sulfone

6-alkylidene-2'-substituted penam sulfones

6-(Heterocyclyl)methylene penam sulfones

6-β-sulfonamidopenicillanic acid sulfones

6-β-bromopenicillanic acid

Carbapenems (MM13902, MM4550)

Cyclobutanone inhibitors

Sulfonamide boronic acids

ETX2514

ETX0462

LK-157

this compound

Computational Chemistry and Molecular Modeling Studies of Quinacillin Sulfone

Molecular Docking Simulations with Diverse Beta-Lactamase Classes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the study of quinacillin (B75660) sulfone, docking simulations would be employed to predict its binding mode within the active sites of various classes of β-lactamases (Classes A, B, C, and D).

These simulations would typically reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between quinacillin sulfone and the amino acid residues of the enzyme's active site. For serine-based β-lactamases (Classes A, C, and D), a critical interaction would be the covalent bond formation between the nucleophilic serine residue (e.g., Ser70 in TEM-1, a Class A β-lactamase) and the β-lactam ring of this compound.

A hypothetical docking study of this compound with a Class A β-lactamase might yield results similar to those presented in the table below, highlighting the key interacting residues and the nature of their interactions.

Interacting ResidueInteraction TypeDistance (Å)
Ser70Covalent Bond1.8
Lys73Hydrogen Bond2.5
Ser130Hydrogen Bond2.8
Asn132Hydrogen Bond3.1
Glu166Electrostatic4.2
Phe72Hydrophobic3.5
Trp105Hydrophobic3.9

Molecular Dynamics Simulations of Enzyme-Inhibitor Complexes

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic view of the enzyme-inhibitor complex. MD simulations model the movement of atoms and molecules over time, allowing researchers to observe the stability of the binding pose, the flexibility of the enzyme and inhibitor, and the role of solvent molecules.

For the this compound-β-lactamase complex, MD simulations would be used to:

Assess the stability of the covalent acyl-enzyme intermediate.

Analyze the conformational changes in the enzyme upon inhibitor binding.

Investigate the network of hydrogen bonds and other non-covalent interactions that stabilize the complex.

Calculate the binding free energy, providing a quantitative measure of the inhibitor's affinity for the enzyme.

Key findings from such simulations would likely focus on the root-mean-square deviation (RMSD) of the protein backbone to assess structural stability and the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions.

Quantum Mechanical Calculations of Reaction Pathways and Transition States

Quantum mechanical (QM) calculations are employed to study the electronic details of chemical reactions. In the context of this compound, QM and hybrid QM/Molecular Mechanics (QM/MM) methods can be used to elucidate the precise mechanism of β-lactamase inhibition.

These calculations can map the entire reaction pathway, from the initial non-covalent binding of the inhibitor to the formation of the covalent acyl-enzyme intermediate and any subsequent fragmentation or rearrangement reactions. A critical aspect of these studies is the characterization of the transition states, which are the highest energy points along the reaction coordinate and determine the reaction rate.

For this compound, QM/MM calculations would focus on:

The acylation mechanism involving the active site serine.

The role of key catalytic residues, such as Lys73 and Glu166 in Class A β-lactamases, in proton transfer steps.

The energetics of the formation and breakdown of tetrahedral intermediates.

In Silico Screening and Virtual Library Design of Novel Inhibitors

The insights gained from molecular docking, MD simulations, and QM calculations of the this compound-β-lactamase interaction can be leveraged for the discovery of novel and improved inhibitors. In silico screening, or virtual screening, involves the computational screening of large libraries of chemical compounds to identify those that are likely to bind to the target enzyme.

Based on the binding mode of this compound, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features required for inhibitory activity. This pharmacophore can then be used to search virtual libraries for new molecules that fit these criteria.

Furthermore, the structural information can guide the rational design of a virtual library of novel this compound analogs. Modifications could be proposed to the quinacillin scaffold to enhance binding affinity, improve specificity for certain β-lactamase classes, or alter pharmacokinetic properties. These designed compounds can then be evaluated computationally before being synthesized and tested experimentally, thereby accelerating the drug discovery process.

Analytical Methodologies for Research and Pre Clinical Evaluation of Quinacillin Sulfone

Development of Robust Methods for Detection and Quantification in Biological Matrices (in vitro/ex vivo)

Information regarding the development of robust methods for the detection and quantification of quinacillin (B75660) sulfone in biological matrices (in vitro/ex vivo) is not available in the reviewed literature. While studies have reported on the analytical methods for other antibiotics and related compounds in biological samples, detailed protocols, validation parameters, or specific findings for quinacillin sulfone in such matrices could not be identified. Consequently, no data tables or specific research findings related to its quantification in biological fluids or tissues can be presented.

Chromatographic and Spectrometric Approaches for Impurity Profiling

The scientific literature does not provide specific details on chromatographic and spectrometric approaches for the impurity profiling of this compound. While synthesis methods for this compound are mentioned, which would typically involve purification and characterization steps, specific analytical techniques used for identifying and quantifying its impurities are not documented. Therefore, no data tables or research findings on impurity profiling for this compound can be provided.

Characterization of Degradation Pathways in Research Environments

No specific studies detailing the characterization of degradation pathways for this compound in research environments were found. Information regarding its stability under various conditions, such as hydrolysis, photolysis, or oxidative stress, and the identification of its degradation products, is not available in the retrieved literature. Consequently, no data tables or research findings on degradation pathways for this compound can be presented.

Method Validation for Reproducible Research Outcomes

Specific information on the validation of analytical methods for this compound to ensure reproducible research outcomes is not available in the reviewed sources. While method validation parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) are crucial for analytical chemistry, no such data has been found for this compound. Therefore, no data tables or detailed research findings on its method validation can be provided.

Future Research Directions and Applications in Antimicrobial Discovery

Rational Design of Pan-Spectrum Beta-Lactamase Inhibitors Based on Quinacillin (B75660) Sulfone Architecture

The structural architecture of quinacillin sulfone provides a foundation for the rational design of new beta-lactamase inhibitors with broad-spectrum activity. Studies have indicated that this compound interacts with a unique serine residue (Ser-70) in the active site of beta-lactamases, a common target for mechanism-based inactivation researchgate.netnih.gov. This interaction suggests that the sulfone moiety and the penam (B1241934) ring system are key structural elements responsible for its inhibitory action.

Rational drug design in this context involves understanding these critical pharmacophores and optimizing them for enhanced binding affinity and inhibitory potency against a wider array of beta-lactamase classes. Research could focus on modifying the substituents on the this compound scaffold to improve its interaction with diverse beta-lactamase active sites, including those of Ambler classes A, B, C, and D. The goal is to create inhibitors that are effective against not only common TEM and SHV enzymes but also against metallo-beta-lactamases and extended-spectrum beta-lactamases (ESBLs), thereby achieving "pan-spectrum" coverage. Structure-activity relationship (SAR) studies, guided by computational modeling and experimental validation, are essential for identifying modifications that confer broad-spectrum inhibition nih.gov.

Co-Crystallization Studies with Beta-Lactamase Enzymes

To elucidate the precise molecular mechanisms by which this compound inhibits beta-lactamases, co-crystallization studies are invaluable. These studies involve forming a stable complex between the inhibitor and the target enzyme and then crystallizing this complex for X-ray diffraction analysis. Such structural data provides atomic-level insights into the binding mode, the nature of interactions within the enzyme's active site, and the conformational changes induced upon inhibition researchgate.netnih.gov.

Co-crystallization of this compound with various beta-lactamase enzymes would allow researchers to visualize how the molecule occupies the active site, identify key amino acid residues involved in binding, and understand the chemical reactions leading to inactivation. For instance, identifying the specific residues that form covalent adducts or non-covalent interactions with this compound can inform further rational design efforts. Understanding these interactions is crucial for developing next-generation inhibitors with improved efficacy and reduced off-target effects.

Application as a Chemical Probe for Enzyme Function Research

Beyond its potential as a direct therapeutic agent or a template for inhibitor design, this compound can serve as a valuable chemical probe for studying beta-lactamase enzyme function. Chemical probes are molecules used to investigate biological processes, often by selectively interacting with a target molecule like an enzyme. This compound's ability to specifically label active-site serine residues, such as Ser-70 in some beta-lactamases, makes it a useful tool for identifying and characterizing these enzymes researchgate.netnih.gov.

Researchers can employ this compound in biochemical assays to:

Characterize Beta-Lactamase Activity: By monitoring the inactivation rate of beta-lactamases by this compound, researchers can gain insights into enzyme kinetics, substrate specificity, and the presence of active enzymes in complex biological samples.

Identify Novel Beta-Lactamases: Its specific labeling properties could aid in the discovery and characterization of new beta-lactamase variants or novel enzymes with similar active-site architectures.

Study Resistance Mechanisms: As a probe, it can help researchers understand how mutations or other factors affect enzyme activity and susceptibility to inhibitors, contributing to a deeper understanding of antibiotic resistance mechanisms.

Exploration of Synergistic Effects with Beta-Lactam Antibiotics in Laboratory Settings

A significant application of beta-lactamase inhibitors is their use in combination with beta-lactam antibiotics to restore or enhance the efficacy of the latter. This compound has been investigated for its effectiveness as an inhibitor of TEM-2 beta-lactamase in growing bacterial cultures, suggesting its potential role in synergistic combinations researchgate.netresearchgate.net. Laboratory settings are crucial for the initial validation of such synergistic effects.

Research would involve conducting in vitro studies, such as checkerboard assays, to determine the Minimum Inhibitory Concentrations (MICs) of beta-lactam antibiotics (e.g., penicillins, cephalosporins) in the presence and absence of this compound. Demonstrating a significant reduction in the MIC of the beta-lactam antibiotic when combined with this compound would indicate synergy. These studies are essential for identifying promising combinations that can overcome bacterial resistance mediated by beta-lactamases, potentially leading to the re-sensitization of previously resistant bacterial strains to established beta-lactam therapies.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of quinacillin sulfone derivatives to ensure reproducibility?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., solvent polarity, temperature, catalyst loading) and rigorous characterization using HPLC, NMR, and mass spectrometry. For novel derivatives, purity must be validated via elemental analysis (>95% purity recommended) . When scaling reactions, ensure solvent removal and purification steps (e.g., column chromatography) are documented in detail to enable replication .

Q. How should researchers design in vitro assays to evaluate the anti-proliferative activity of this compound analogs?

  • Methodological Answer : Use standardized cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) with appropriate positive controls (e.g., doxorubicin). Employ dose-response curves to calculate IC₅₀ values, ensuring at least three biological replicates. Include viability assays (MTT/XTT) and apoptosis markers (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects . Statistical validation (e.g., ANOVA with post-hoc tests) is critical to confirm significance .

Q. What spectroscopic techniques are essential for characterizing this compound’s stability under physiological conditions?

  • Methodological Answer : Stability studies should combine UV-Vis spectroscopy (to track degradation kinetics) and LC-MS (to identify breakdown products). For pH-dependent stability, use buffered solutions (pH 4–8) incubated at 37°C. Report half-life (t₁/₂) and degradation pathways, correlating findings with computational models (e.g., molecular docking for reactive site prediction) .

Advanced Research Questions

Q. How can contradictory data on this compound’s hypoxia-modulating effects be resolved across different cancer models?

  • Methodological Answer : Discrepancies may arise from variations in hypoxia-inducible factor (HIF-1α) expression levels or cell-specific metabolic profiles. Design comparative studies using isogenic cell lines (wild-type vs. HIF-1α knockout) and transcriptomic profiling (RNA-seq) to identify context-dependent mechanisms. Normalize results to oxygen tension levels (e.g., 1% O₂ for hypoxia) . Discuss limitations in the "Results vs. Discussion" framework .

Q. What experimental strategies are recommended to validate this compound’s dual role in iron-sulfur cluster biogenesis and metastasis suppression?

  • Methodological Answer : Combine CRISPR-mediated gene silencing (e.g., targeting ISCU or FDXR) with metabolomic profiling (GC-MS/LC-MS) to map iron-sulfur cluster dynamics. Use orthotopic xenograft models to assess metastasis inhibition, with immunohistochemistry (IHC) for markers like LOX or MMP-8. Cross-validate findings with public databases (e.g., GEO datasets) to confirm pathway relevance .

Q. How should researchers address batch-to-batch variability in this compound’s bioactivity data?

  • Methodological Answer : Implement quality-by-design (QbD) principles: track raw material sources (e.g., supplier purity certificates), use standardized synthetic protocols, and validate each batch via DSC (differential scanning calorimetry) for polymorphic consistency. Include internal reference standards in bioassays to normalize inter-experimental variability .

Data Analysis and Reporting

Q. What statistical frameworks are most appropriate for analyzing dose-dependent synergism between this compound and conventional chemotherapeutics?

  • Methodological Answer : Use the Chou-Talalay method (CompuSyn software) to calculate combination indices (CI). For synergistic mechanisms, apply Bliss independence or Loewe additivity models. Report 95% confidence intervals and use nonlinear regression to fit dose-response curves .

Q. How can researchers ensure compliance with ethical guidelines when publishing preclinical data on this compound?

  • Methodological Answer : Adhere to NIH guidelines for animal studies (e.g., ARRIVE 2.0 checklist). Include detailed protocols for euthanasia, tumor volume limits, and randomization methods. Declare ethics committee approvals and institutional animal care protocols in the "Methods" section .

Tables for Quick Reference

Table 1 : Key Analytical Techniques for this compound Characterization

TechniqueApplicationCritical Parameters
HPLC-DADPurity assessmentColumn type, mobile phase pH
¹H/¹³C NMRStructural elucidationSolvent suppression, δ (ppm)
HR-MSMolecular formula confirmationResolution (≥30,000)
DSCPolymorphism screeningHeating rate (5–10°C/min)

Table 2 : Common Pitfalls in Anti-Proliferative Assays

PitfallMitigation StrategyReference
Off-target cytotoxicityInclude primary cell controls (e.g., HEK293)
Assay interferenceValidate via orthogonal methods (e.g., RTCA)
Hypoxia model artifactsCalibrate O₂ levels with ProOx sensors

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.